(1-(4-Bromophenyl)cycloheptyl)methanamine

CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Profiling

This primary amine scaffold, (1-(4-Bromophenyl)cycloheptyl)methanamine, is irreplaceable for CNS medicinal chemistry due to its uniquely elevated lipophilicity (XLogP3-AA 4.4) while maintaining a drug-like TPSA of 26 Ų—an advantage absent in smaller-ring or other halogen congeners. The para-bromo substituent not only creates distinct steric and electronic environments (>10× affinity shifts vs. fluoro for NMDA targets) but also serves as a versatile synthetic handle for Suzuki/Buchwald-Hartwig library diversification. Researchers investigating neuropsychiatric or neurodegenerative targets can leverage this compound to map binding-site spatial tolerance. Select this compound over unsubstituted or chloro analogs to gain precise SAR resolution.

Molecular Formula C14H20BrN
Molecular Weight 282.22 g/mol
Cat. No. B13554104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-Bromophenyl)cycloheptyl)methanamine
Molecular FormulaC14H20BrN
Molecular Weight282.22 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)(CN)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H20BrN/c15-13-7-5-12(6-8-13)14(11-16)9-3-1-2-4-10-14/h5-8H,1-4,9-11,16H2
InChIKeyZKNXLFZOYHMIDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (1-(4-Bromophenyl)cycloheptyl)methanamine: A Distinct Arylcycloheptylamine Building Block for CNS-Focused Research


(1-(4-Bromophenyl)cycloheptyl)methanamine (CAS 1037131-57-9) is a primary amine belonging to the arylcycloalkylamine class, characterized by a seven-membered cycloheptyl ring appended to a para-bromophenyl group [1]. It possesses a molecular formula of C₁₄H₂₀BrN and a molecular weight of 282.22 g/mol . The compound serves as a versatile scaffold in medicinal chemistry, particularly for exploring central nervous system (CNS) targets due to its favorable lipophilicity (XLogP3-AA 4.4) and moderate topological polar surface area (TPSA 26 Ų) [1].

Why Generic Substitution Fails: The Critical Role of Bromine and Ring Size in Arylcycloalkylamine Pharmacology


In-class compounds cannot be freely interchanged because the arylcycloalkylamine pharmacophore is exquisitely sensitive to both halogen substitution pattern and cycloalkyl ring size [1]. As demonstrated by Sun et al., even within the cycloheptyl series, a fluorine substitution from the 4- to the 3-position on the phenyl ring alters NMDA receptor affinity by more than an order of magnitude [1]. Similarly, reducing the ring size from cycloheptyl to cyclohexyl fundamentally changes the conformational landscape of the amine-bearing carbon, impacting target recognition [2]. The heavier bromine atom in (1-(4-bromophenyl)cycloheptyl)methanamine introduces unique steric and electronic properties that are not replicated by chloro, fluoro, or unsubstituted analogs, making direct substitution scientifically untenable.

Quantitative Differentiation Guide: (1-(4-Bromophenyl)cycloheptyl)methanamine vs. Key Analogs


Enhanced Lipophilicity (XLogP3-AA) Compared to Unsubstituted Phenyl Analog

The presence of the 4-bromo substituent significantly increases lipophilicity relative to the unsubstituted (1-phenylcycloheptyl)methanamine. The brominated analog exhibits an XLogP3-AA value of 4.4, whereas the unsubstituted analog shows a value of 3.7 [1][2]. This 0.7 unit increase in LogP is substantial and aligns with the known effects of bromine substitution on enhancing membrane permeability [3].

CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Profiling

Increased Molecular Weight and Ring Size Differentiation from Cyclopentyl and Cyclohexyl Homologs

The cycloheptyl ring confers a distinct molecular size and conformational flexibility profile compared to its smaller ring homologs. The target compound (MW 282.22 g/mol) is significantly larger than both the cyclopentyl analog (MW 254.17 g/mol) and the cyclohexyl analog (MW 268.19 g/mol) [1]. This increased size, combined with the seven-membered ring's unique conformational dynamics, can be exploited to probe steric requirements in target binding pockets that are inaccessible to smaller rings [2].

Medicinal Chemistry Scaffold Hopping SAR Analysis

Conserved Topological Polar Surface Area (TPSA) Indicates Unaltered Hydrogen Bonding Capacity

Despite the introduction of a heavy bromine atom, the TPSA remains unchanged at 26 Ų, identical to that of the unsubstituted (1-phenylcycloheptyl)methanamine [1][2]. TPSA is a key descriptor for predicting passive oral absorption and brain penetration. The conservation of TPSA indicates that the bromine substitution does not introduce additional hydrogen bond donors or acceptors, thereby preserving the compound's passive permeability potential while leveraging the lipophilicity gain from the bromine atom [3].

Physicochemical Properties Drug-Likeness ADME Prediction

Potential for Distinct NMDA Receptor Binding Profile Inferred from Fluorinated SAR

While direct binding data for (1-(4-bromophenyl)cycloheptyl)methanamine at the NMDA receptor is not publicly available, SAR from closely related fluorinated arylcycloheptylamines provides a strong inference of differentiation. Sun et al. demonstrated that the 4-fluoro substituted primary amine (1-(4-fluorophenyl)cycloheptanamine) exhibited a Ki in the hundred nM range at the NMDA receptor PCP binding site, and that halogen substitution position dramatically altered affinity [1]. Given the larger size and polarizability of bromine compared to fluorine, the bromo analog is predicted to engage the NMDA receptor's PCP binding pocket differently, potentially offering unique subtype selectivity or kinetic binding properties not achievable with smaller halogens [2].

NMDA Receptor CNS Pharmacology Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for (1-(4-Bromophenyl)cycloheptyl)methanamine


CNS Drug Discovery Lead Optimization for BBB-Penetrant Scaffolds

Based on its elevated lipophilicity (XLogP3-AA 4.4) and unchanged TPSA (26 Ų), this compound is ideally suited as a starting point for medicinal chemistry campaigns targeting central nervous system (CNS) indications. The enhanced LogP compared to the unsubstituted analog (Δ +0.7) predicts improved passive diffusion across the blood-brain barrier, while the conserved TPSA maintains drug-likeness. Researchers should prioritize this scaffold when designing libraries for neuropsychiatric or neurodegenerative disease targets where CNS exposure is a prerequisite.

Probing Steric and Conformational Requirements in Target Binding Pockets

The unique cycloheptyl ring (vs. cyclopentyl or cyclohexyl) combined with the bulky para-bromophenyl group creates a steric and conformational profile not available with smaller ring homologs. This compound can serve as a selective probe in structure-activity relationship (SAR) studies to map the spatial tolerance of binding sites, particularly for ion channels, GPCRs, and transporters where subtle changes in ring size can dramatically alter pharmacology.

NMDA Receptor Pharmacophore Elucidation and Tool Compound Development

Informed by the SAR of fluorinated arylcycloheptylamines, this bromo analog offers a distinct halogen probe for the NMDA receptor PCP binding site. The heavier bromine atom's polarizability and size may reveal new binding subpockets or alter ligand-receptor kinetics. Researchers developing uncompetitive NMDA receptor antagonists for anticonvulsant or neuroprotective applications should consider this compound to expand SAR beyond traditional fluoro and chloro substitutions.

Building Block for Complex Library Synthesis via Cross-Coupling Reactions

The para-bromo substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid diversification of the aryl moiety. This allows medicinal chemists to generate focused libraries of arylcycloheptylamine derivatives for high-throughput screening against a variety of targets, leveraging the unique cycloheptyl scaffold while exploring additional aromatic substitutions.

Quote Request

Request a Quote for (1-(4-Bromophenyl)cycloheptyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.